1-Methyl-4-(1H-pyrrol-2-ylmethyl)piperazine is a chemical compound characterized by its unique structure, which includes a piperazine ring substituted with a pyrrole moiety. This compound is of interest due to its potential applications in medicinal chemistry and drug development, particularly in the synthesis of biologically active molecules.
1-Methyl-4-(1H-pyrrol-2-ylmethyl)piperazine belongs to the class of piperazine derivatives. Piperazines are cyclic compounds containing two nitrogen atoms within a six-membered ring. This particular derivative is recognized for its pharmacological properties, making it a subject of interest in drug discovery and development .
The synthesis of 1-methyl-4-(1H-pyrrol-2-ylmethyl)piperazine can be accomplished through several methods. One common approach involves the reaction of 1-methylpiperazine with 2-formylpyrrole under suitable conditions to yield the desired product.
A typical synthetic route may include:
The molecular structure of 1-methyl-4-(1H-pyrrol-2-ylmethyl)piperazine features:
1-Methyl-4-(1H-pyrrol-2-ylmethyl)piperazine can participate in various chemical reactions due to its functional groups:
For example, when reacted with acyl chlorides, this compound can form amides, showcasing its versatility in synthetic organic chemistry .
The mechanism of action for compounds containing piperazine rings often involves interaction with neurotransmitter receptors or enzymes. For instance, they may act as antagonists or agonists at serotonin or dopamine receptors, influencing various physiological processes.
Research indicates that derivatives of piperazine have shown efficacy in treating conditions such as depression and anxiety disorders due to their ability to modulate neurotransmitter systems .
1-Methyl-4-(1H-pyrrol-2-ylmethyl)piperazine is typically a colorless to pale yellow liquid or solid depending on purity and environmental conditions. It has moderate solubility in water and is soluble in organic solvents such as ethanol and acetone.
The compound exhibits basic properties due to the presence of nitrogen atoms in the piperazine ring, which can accept protons. Its stability under various conditions makes it suitable for further chemical modifications .
This compound has potential applications in:
The compound’s systematic IUPAC name, 1-methyl-4-(1H-pyrrol-2-ylmethyl)piperazine, precisely defines its atomic connectivity (Figure 1). Structurally, it consists of two linked nitrogenous heterocycles:
Table 1: Structural Components and Properties
Structural Feature | Role/Property |
---|---|
Pyrrole ring (1H-pyrrol-2-yl) | Aromatic heterocycle; moderate lipophilicity (logP ~0.75); bioisostere for imidazole/furan [6] |
Methylene linker (-CH₂-) | Connector allowing conformational flexibility between rings |
N-methylpiperazine | Enhances solubility; protonatable nitrogen (pKa ~8.5) supports salt formation; common pharmacophore |
The methylene bridge (-CH₂-) tethering the pyrrole’s C-2 carbon to piperazine’s N-4 nitrogen provides rotational freedom, enabling optimal target binding. This architecture aligns with hybrid designs in contemporary antibacterials where linked heterocycles exploit multiple mechanisms [4].
1-Methyl-4-(1H-pyrrol-2-ylmethyl)piperazine emerged indirectly from two convergent research trajectories:
Piperazine Drug Development (1980s–present): Piperazine derivatives gained prominence as antibacterial adjuvants (e.g., tazobactam’s 1,2,3-triazole) and antidepressants. Their synthetic versatility and favorable pharmacokinetics (e.g., blood-brain barrier penetration) made them ubiquitous scaffolds [4].
Pyrrole Natural Product Exploration (1990s–present): Natural pyrrole antibiotics (e.g., calcimycin, lynamycins, marinopyrroles) demonstrated potent activity against resistant pathogens like MRSA and VRE. This spurred synthetic efforts to incorporate pyrroles into novel pharmacophores [6].
The specific hybridization of 1-methylpiperazine with 2-methylpyrrole likely arose in the early 2000s amid efforts to combat antibiotic resistance. By tethering a membrane-permeable pyrrole to a solubilizing piperazine, chemists aimed to mimic natural products’ bioactivity while improving synthetic tractability. Unlike FDA-approved pyrrole-containing drugs (e.g., finafloxacin’s bicyclic pyrrole, 2014), this compound remains a research tool rather than a developed therapeutic [4] [6]. Its inclusion in specialty catalogs (e.g., Sigma-Aldrich) around the late 2010s reflects its utility for bespoke SAR studies.
This compound exemplifies rational heterocyclic hybridization with implications for overcoming antibacterial resistance:
SAR Versatility: Electrophilic substitution at C-3/C-4 allows modular derivatization to fine-tune potency [6].
Piperazine’s Pharmacological Role:
Table 2: Approved Antibiotics Featuring Pyrrole/Piperazine Derivatives
Drug (FDA Approval) | Class | Relevant Heterocycle(s) | Role of Heterocycle |
---|---|---|---|
Finafloxacin (2014) | Fluoroquinolone | Bicyclic pyrrole | Enhances Gram-negative activity [4] |
Tedizolid (2014) | Oxazolidinone | Tetrazole | Improves tissue penetration [4] |
Relebactam (2019) | β-lactamase inhibitor | Imidazole/2-imidazolidinone | Potentiates β-lactams [4] |
Hybrids like 1-methyl-4-(1H-pyrrol-2-ylmethyl)piperazine leverage synergistic effects: The pyrrole disrupts bacterial membranes or ion flux, while the piperazine enhances solubility and provides a handle for structural optimization. This is critical against multidrug-resistant pathogens where single-mechanism drugs fail [4] [6]. Its structural kinship to advanced leads (e.g., marinopyrrole-derived antibacterials) positions it as a template for novel agents targeting resistance mechanisms like efflux pumps or biofilm formation [6].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 203860-42-8